molecular formula C8H14N4O5 B1346897 Tetraglycine CAS No. 637-84-3

Tetraglycine

Cat. No.: B1346897
CAS No.: 637-84-3
M. Wt: 246.22 g/mol
InChI Key: QMOQBVOBWVNSNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetraglycine, also known as this compound, is a useful research compound. Its molecular formula is C8H14N4O5 and its molecular weight is 246.22 g/mol. The purity is usually 95%.
The exact mass of the compound Glycylglycylglycylglycine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89178. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O5/c9-1-5(13)10-2-6(14)11-3-7(15)12-4-8(16)17/h1-4,9H2,(H,10,13)(H,11,14)(H,12,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMOQBVOBWVNSNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)NCC(=O)NCC(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50213103
Record name Glycyl-glycyl-glycyl-glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50213103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

637-84-3
Record name Glycyl-glycyl-glycyl-glycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 637-84-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89178
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Glycyl-glycyl-glycyl-glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50213103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[N-(N-glycylglycyl)glycyl]glycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.277
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TETRAGLYCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T171GRU26B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetraglycine
Reactant of Route 2
Reactant of Route 2
Tetraglycine
Reactant of Route 3
Reactant of Route 3
Tetraglycine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Tetraglycine
Reactant of Route 5
Tetraglycine
Reactant of Route 6
Reactant of Route 6
Tetraglycine
Customer
Q & A

Q1: What is the molecular formula and weight of tetraglycine?

A1: this compound has a molecular formula of C8H15N4O5 and a molecular weight of 249.23 g/mol.

Q2: Which spectroscopic techniques are commonly used to characterize this compound?

A2: Various spectroscopic techniques are employed, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information on the structure, dynamics, and interactions of this compound in solution. []
  • Infrared (IR) Spectroscopy: Offers insights into the vibrational modes of this compound, aiding in structural determination and identification of functional groups. []
  • Electron Paramagnetic Resonance (EPR) Spectroscopy: Used to study the formation and properties of paramagnetic metal complexes with this compound. []
  • UV-Visible Spectroscopy: Useful for investigating the electronic transitions and complexation behavior of this compound, particularly with transition metal ions. []

Q3: How is this compound metabolized in the human jejunum?

A3: Research indicates that this compound is primarily hydrolyzed by brush border oligopeptidases in the human jejunum. This breakdown produces smaller peptides like diglycine and triglycine, which are more readily absorbed. [] []

Q4: Does this compound utilize the same transport system as smaller glycine peptides in the human jejunum?

A4: Unlike diglycine and triglycine, which are transported by a specific peptide carrier system, this compound appears not to be transported intact by this system. Its absorption relies mainly on prior hydrolysis to smaller peptides. []

Q5: How does starvation affect this compound metabolism in the human jejunum?

A5: Studies have shown that starvation, while reducing amino acid absorption, enhances peptide hydrolysis. This effect leads to increased disappearance rates of this compound in the jejunum. []

Q6: What is the metabolic fate of this compound in isolated non-filtering rat kidneys?

A6: Studies using isolated rat kidneys demonstrated that this compound undergoes oxidation and degradation into its constituent diglycine and glycine. The absence of triglycine suggests the involvement of aminopeptidase, carboxypeptidase, and dipeptidyl dipeptidase in the kidney's handling of this compound. [] []

Q7: How does this compound injection affect glycine levels in rat plasma and tissues?

A7: Intravenous injection of this compound in rats leads to a gradual increase in plasma and tissue glycine concentrations compared to injecting equivalent amounts of free glycine. The kidneys exhibit a higher uptake and hydrolysis of this compound, resulting in elevated glycine levels compared to the liver and muscles. []

Q8: What types of complexes does this compound form with copper(II) ions?

A8: this compound forms a series of 1:1 chelated species with Cu(II) ions, with different protonation states depending on the pH. These complexes exhibit distinct electronic absorption spectra, reflecting the varying coordination environments around the Cu(II) center. [] []

Q9: How does the presence of sulfite affect the autoxidation of copper(II) this compound complexes?

A9: Sulfite significantly accelerates the autoxidation of Cu(II) this compound complexes. This process involves the formation of Cu(III) species, which subsequently react with sulfite to generate radicals, ultimately leading to peptide oxidation. [] []

Q10: Is there a synergistic effect of other metal ions on the sulfite-induced autoxidation of Cu(II) this compound?

A10: Yes, trace amounts of Ni(II) or Co(II) significantly enhance the rate of Cu(III) this compound formation in the presence of sulfite. This synergistic effect arises from the faster oxidation of Ni(II) or Co(II) this compound complexes by dissolved oxygen, promoting the radical chain reaction involved in Cu(II) oxidation. [] []

Q11: Can the sulfite-induced autoxidation of Cu(II) this compound be exploited for analytical purposes?

A11: Yes, the reaction serves as a basis for sensitive spectrophotometric and amperometric methods for indirect determination of sulfite in aqueous solutions, including wine and juice samples. [] []

Q12: How do computational methods contribute to understanding the properties and behavior of this compound?

A12: Computational chemistry plays a crucial role in:

  • Conformational Analysis: Molecular mechanics calculations are employed to explore the conformational space of this compound, identifying stable structures and predicting their relative energies. []
  • Protonation Site Prediction: Ab initio and semiempirical methods help determine the most favorable protonation sites in this compound, crucial for understanding its gas-phase fragmentation behavior. []
  • Modeling Mass Spectrometric Behavior: Theoretical calculations assist in predicting fragmentation pathways and relative stabilities of fragment ions, aiding in the interpretation of mass spectrometry data. []

Q13: Can this compound be utilized in drug delivery systems?

A13: Yes, this compound can be incorporated into biocompatible and biodegradable polymers, enhancing their properties for drug delivery applications. For instance, hyaluronic acid modified with this compound-l-octaarginine demonstrates promising potential as a mucosal adjuvant for vaccination. [] [] []

Q14: How does this compound-modified hyaluronic acid function as a mucosal adjuvant?

A14: The this compound-l-octaarginine modification enhances the mucosal absorption of antigens, leading to increased induction of both systemic IgG and mucosal IgA antibodies. This effect results in improved protection against influenza virus infection. [] []

Q15: What are the known safety concerns associated with this compound hydroperiodide, used in water purification tablets?

A15: While generally considered safe for short-term use, prolonged administration of this compound hydroperiodide tablets, containing iodine, can lead to alterations in thyroid function. The high iodine content can cause a decrease in radioactive iodine uptake, changes in thyroid hormone levels, and an increase in thyroid volume. [] [] []

Q16: Are there any toxicological concerns related to the use of technical grade this compound hydroperiodide?

A16: Studies indicate that technical grade this compound hydroperiodide exhibits moderate toxicity by ingestion and can cause mild skin irritation and severe eye injury. While it showed no mutagenic activity in most assays, it did induce chromosomal aberrations in one assay with metabolic activation. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.